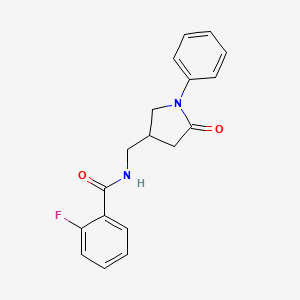
2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzamide moiety and a pyrrolidinone ring with a phenyl group
作用機序
Target of Action
The primary target of 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in cellular respiration and energy production.
Mode of Action
The compound interacts with its target, the SDH enzyme, by forming hydrogen bonds and pi-pi interactions . This interaction inhibits the enzyme’s activity, preventing it from catalyzing the oxidation of succinate to fumarate, a critical step in the citric acid cycle .
Biochemical Pathways
By inhibiting the SDH enzyme, the compound disrupts the citric acid cycle and the electron transport chain, two essential biochemical pathways for energy production in cells . This disruption can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on this energy source.
Result of Action
The inhibition of the SDH enzyme by this compound leads to a disruption in energy production within cells . This disruption can have various molecular and cellular effects, depending on the specific cell type and metabolic context. For example, in fungi, this disruption can inhibit growth and proliferation, making the compound a potential antifungal agent .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide typically involves a multi-step process. One common method starts with the preparation of the pyrrolidinone intermediate, which is then coupled with a fluorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.
Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
- Hydroxylated derivatives from oxidation.
- Alcohol derivatives from reduction.
- Substituted benzamides from nucleophilic substitution.
科学的研究の応用
2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
類似化合物との比較
- 2-chloro-6-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide
- 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide
Uniqueness: 2-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s metabolic stability and lipophilicity, making it a valuable candidate for drug development.
特性
IUPAC Name |
2-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c19-16-9-5-4-8-15(16)18(23)20-11-13-10-17(22)21(12-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYHKYPZHYBPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
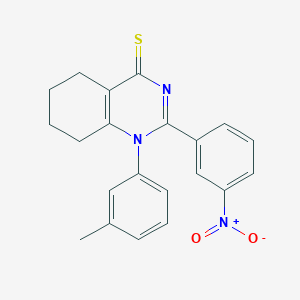
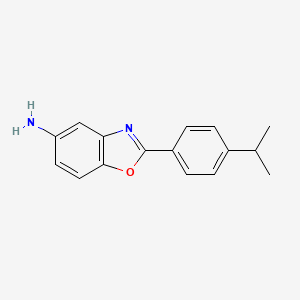
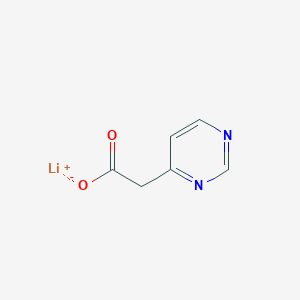
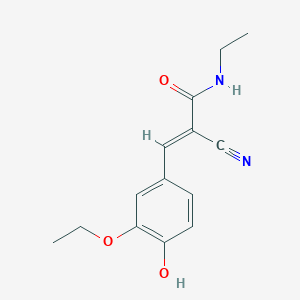
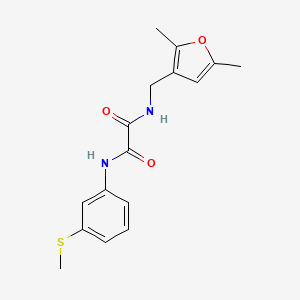
![5-fluoro-4-phenyl-6-[4-(1H-pyrazole-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2865851.png)
![8-phenyl-13-prop-2-enyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2865852.png)
![2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2865853.png)
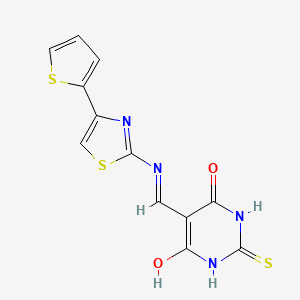
![N-mesityl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2865855.png)
![Methyl 2-[[1-(methoxymethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2865857.png)

![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B2865861.png)
![2-(benzylsulfanyl)-4-(cyclohex-3-en-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2865862.png)
